2-(Furan-2-yl)-4-methylpiperidine
Overview
Description
2-(Furan-2-yl)-4-methylpiperidine is a heterocyclic organic compound that features a furan ring attached to a piperidine ring with a methyl group at the fourth position. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The furan ring is known for its reactivity and biological activity, making it a valuable scaffold in drug design and development.
Mechanism of Action
Target of Action
Furan derivatives have been noted for their remarkable therapeutic efficacy and have been employed as medicines in a number of distinct disease areas . They have been used to create numerous innovative antibacterial agents .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
Biochemical Pathways
The manufacture and uses of these FPCs offer a wide range of prospects in the field of organic chemistry and medicinal chemistry .
Pharmacokinetics
Furan-2-ylmethanethiol, a furan substituted with a sulfanylmethyl group, is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing .
Result of Action
Furan-containing compounds have been noted for their wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-furylmagnesium bromide with 4-methylpiperidine under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the Grignard reagent.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromofuran and 4-methylpiperidine. This method requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is typically conducted at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in chloroform.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, and sulfonated furan derivatives.
Scientific Research Applications
2-(Furan-2-yl)-4-methylpiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers use the compound to study its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)piperidine: Lacks the methyl group at the fourth position, resulting in different reactivity and biological activity.
4-Methylpiperidine: Does not contain the furan ring, leading to a lack of the unique reactivity associated with furan derivatives.
2-(Furan-2-yl)-4-ethylpiperidine: Contains an ethyl group instead of a methyl group, which can affect its steric properties and reactivity.
Uniqueness
2-(Furan-2-yl)-4-methylpiperidine is unique due to the presence of both the furan and piperidine rings, along with the methyl group at the fourth position. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
2-(furan-2-yl)-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-5-11-9(7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBCBUOWFZOYNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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